molecular formula C10H10O4S B1366871 [(4-Methoxybenzoyl)thio]acetic acid CAS No. 57436-45-0

[(4-Methoxybenzoyl)thio]acetic acid

Cat. No. B1366871
CAS RN: 57436-45-0
M. Wt: 226.25 g/mol
InChI Key: OHTVEHDAPOAVIB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[(4-Methoxybenzoyl)thio]acetic acid” can be represented by the InChI string: InChI=1S/C10H10O4S/c1-14-8-4-2-7(3-5-8)10(13)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12).

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : A study by Noolvi et al. (2016) involved synthesizing 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities against several strains of microbes, demonstrating significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Chemical Synthesis and Modification

  • One-Pot Electrochemical Thiocyanation : A 2006 study by Gitkis and Becker on the electrochemical thiocyanation of methoxybenzene in glacial acetic acid indicated high regio- and isomeric-selectivity, important for chemical synthesis processes (Gitkis & Becker, 2006).
  • Anticancer Agent Synthesis : Lu et al. (2009) discovered and synthesized 4-substituted methoxybenzoyl-aryl-thiazoles as novel anticancer agents, showing improved antiproliferative activity against melanoma and prostate cancer cells (Lu, Li, Wang, Ross, Chen, Dalton, Li, & Miller, 2009).

Photodegradation Analysis

  • Photo-Degradation in Thiazole-Containing Compounds : Wu, Hong, and Vogt (2007) analyzed the photo-degradation behavior of a pharmaceutical compound containing a thiazole structure, providing insights into the stability and degradation pathways of such compounds (Wu, Hong, & Vogt, 2007).

Green Chemistry

  • Green Synthesis in Ionic Liquid Media : Shahvelayati, Hajiaghababaei, and Sarmad (2017) described an efficient and environmentally friendly synthesis of 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid via a three-component tandem reaction in an ionic liquid, showcasing green chemistry approaches (Shahvelayati, Hajiaghababaei, & Sarmad, 2017).

Analytical Chemistry

  • Solid-Phase Extraction and LC-MS/MS Analysis : Negreira et al. (2009) developed a method for determining derivatives of 2-hydroxybenzophenone in water samples using solid-phase extraction and liquid chromatography-tandem mass spectrometry, which can be relevant for analyzing similar compounds (Negreira, Rodríguez, Ramil, Rubí, & Cela, 2009).

Coordination Polymers

Safety And Hazards

Safety data sheets advise to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling “[(4-Methoxybenzoyl)thio]acetic acid”. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(4-methoxybenzoyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c1-14-8-4-2-7(3-5-8)10(13)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTVEHDAPOAVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481155
Record name [(4-methoxybenzoyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Methoxybenzoyl)thio]acetic acid

CAS RN

57436-45-0
Record name 2-[(4-Methoxybenzoyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57436-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(4-methoxybenzoyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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